molecular formula C12H10N4S B14012968 4-Amino-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile

4-Amino-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile

Cat. No.: B14012968
M. Wt: 242.30 g/mol
InChI Key: XDEGBVNCZAECHT-UHFFFAOYSA-N
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Description

4-Amino-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-4,6-dichloropyrimidine with methylthiol and ammonia. The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted pyrimidines

Scientific Research Applications

4-Amino-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dichloropyrimidine
  • 2-Amino-4,6-dihydroxypyrimidine
  • 2-Amino-4,6-dimethylpyrimidine

Uniqueness

4-Amino-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile is unique due to the presence of the methylsulfanyl and phenyl groups, which confer specific chemical properties and reactivity. These structural features can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Properties

Molecular Formula

C12H10N4S

Molecular Weight

242.30 g/mol

IUPAC Name

4-amino-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C12H10N4S/c1-17-12-9(7-13)10(14)15-11(16-12)8-5-3-2-4-6-8/h2-6H,1H3,(H2,14,15,16)

InChI Key

XDEGBVNCZAECHT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=C1C#N)N)C2=CC=CC=C2

Origin of Product

United States

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